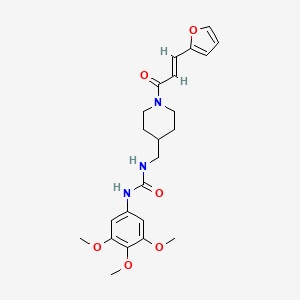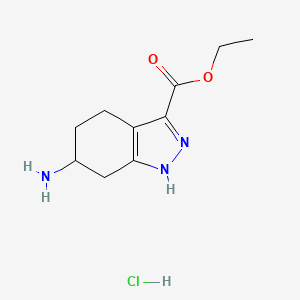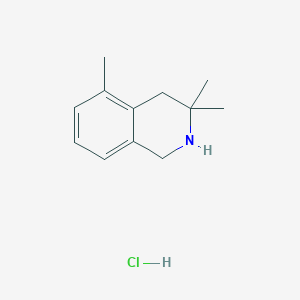
3,3,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3,3,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride” is a chemical compound with the CAS Number: 1820735-93-0 . It has a molecular weight of 211.73 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C12H17N.ClH/c1-9-5-4-6-10-8-13-12 (2,3)7-11 (9)10;/h4-6,13H,7-8H2,1-3H3;1H . This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 211.73 .Wissenschaftliche Forschungsanwendungen
Synthesis of Complex Molecules
This compound serves as a starting material or intermediate in the synthesis of complex molecules, such as lamellarin derivatives, which are of interest due to their potential pharmacological properties. The synthesis of lamellarin U and lamellarin G trimethyl ether, for example, demonstrates its utility in introducing acid-sensitive protecting groups for phenolic hydroxy functions, a critical step in the synthesis of these bioactive compounds (Liermann & Opatz, 2008).
Pharmacological Research
In pharmacological research, derivatives of 1,2,3,4-tetrahydroisoquinoline, including its trimethyl variant, are synthesized to explore their beta-adrenergic properties. The synthesis and evaluation of 1-substituted analogues of trimetoquinol reveal differential and selective beta-adrenergic activities, which could lead to the development of new therapeutic agents with specific receptor target profiles (Miller et al., 1977).
Anticancer Activity
The compound's derivatives have been investigated for their anticancer activity. For instance, substituted 1,2,3,4-tetrahydroisoquinolines have shown promise as potential anticancer agents, with specific modifications on the phenyl ring enhancing their cytotoxicity against various cancer cell lines. This suggests the potential for these compounds in cancer treatment strategies (Redda et al., 2010).
Material Science and Catalysis
In the field of material science and catalysis, the chemical framework of 1,2,3,4-tetrahydroisoquinoline derivatives is employed in the development of novel catalysts and materials with unique properties. For example, organosilicon compounds derived from 1,2,3,4-tetrahydroisoquinoline exhibit a range of biological activities, including antimicrobial and antifungal properties, highlighting their potential in various applications from drug delivery to material coatings (Zablotskaya et al., 2018).
Safety and Hazards
The compound has been classified with the signal word “Warning” and hazard statements H315, H319, H335 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . These hazard statements correspond to “Causes skin irritation”, “Causes serious eye irritation”, and “May cause respiratory irritation” respectively.
Wirkmechanismus
Target of Action
3,3,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a derivative of 1,2,3,4-tetrahydroisoquinoline (THIQ), which is an important structural motif of various natural products and therapeutic lead compounds . THIQs with a stereogenic center at position C (1) are key fragments of a diverse range of alkaloids and bioactive molecules . They are known to function as antineuroinflammatory agents .
Mode of Action
It’s known that thiq derivatives can act as precursors for various alkaloids displaying multifarious biological activities . The reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted .
Biochemical Pathways
Thiq derivatives have broad applications in asymmetric catalysis as chiral scaffolds , indicating that they may influence a variety of biochemical pathways.
Pharmacokinetics
The compound’s molecular weight is 21173 , which may influence its absorption, distribution, metabolism, and excretion in the body.
Result of Action
Thiq derivatives are known to display multifarious biological activities , suggesting that they may have a wide range of effects at the molecular and cellular levels.
Action Environment
The compound is a solid at room temperature , which may affect its stability and efficacy under different environmental conditions.
Eigenschaften
IUPAC Name |
3,3,5-trimethyl-2,4-dihydro-1H-isoquinoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-9-5-4-6-10-8-13-12(2,3)7-11(9)10;/h4-6,13H,7-8H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWDXGNMVBQRQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(NCC2=CC=C1)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(5-{[1-(pyridine-3-sulfonyl)piperidin-3-yl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine](/img/structure/B2917501.png)
![4,5-Dimethyl-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B2917503.png)
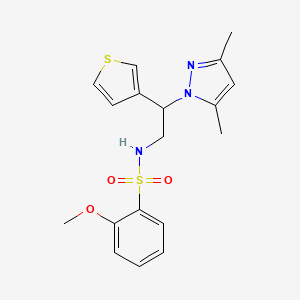
![N-[4-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B2917508.png)
![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2917509.png)
![1-{[1-(3-bromobenzoyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole](/img/structure/B2917510.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzamide](/img/structure/B2917511.png)

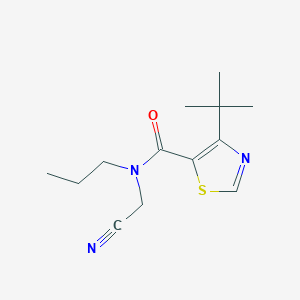
![ethyl 6-acetyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2917517.png)
